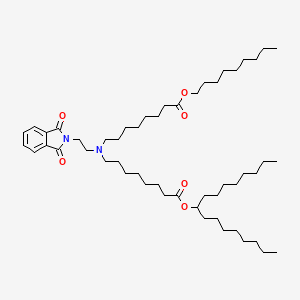![molecular formula C16H14O6 B13362554 6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound characterized by the presence of two methoxy groups and two carboxylic acid groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by sequential methoxylation and carboxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Hydroxylated or aldehyde derivatives
Reduction: Alcohol or aldehyde derivatives
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethoxybiphenyl-2,2’-diyl: A similar compound with methoxy groups at different positions.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): A related compound used as a ligand in catalysis.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(3,5-di-tert-butylphenylphosphine): Another similar compound with bulky substituents for enhanced stability.
Uniqueness
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and carboxylic acid groups makes it versatile for various applications in synthesis and research.
Eigenschaften
Molekularformel |
C16H14O6 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
3-(5-carboxy-2-methoxyphenyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
UVKMCJMFEOUORW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
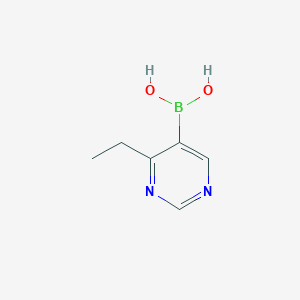

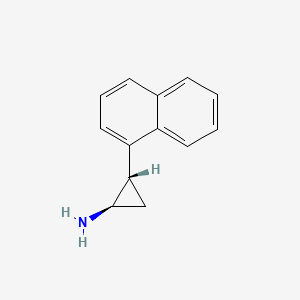
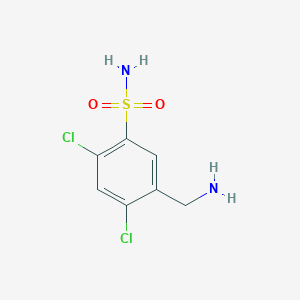
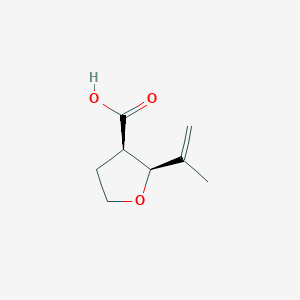
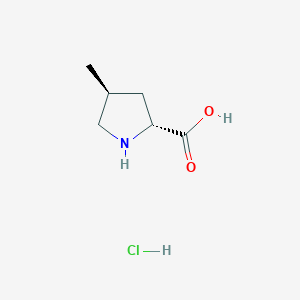

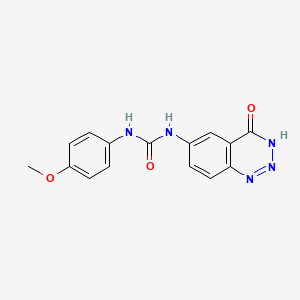
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)

![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)
